molecular formula C21H22N4O3 B1392696 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid CAS No. 1242895-20-0

1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid

Cat. No. B1392696
M. Wt: 378.4 g/mol
InChI Key: GVPXGNCZOQJNRQ-UHFFFAOYSA-N
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Description

1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis in Heterocyclic Chemistry : This compound was synthesized as part of a study exploring the synthesis of new benzothiophenes with potential antitumor and antioxidant activities. The research highlights its role as an intermediate in the synthesis of various heterocyclic compounds (Bialy & Gouda, 2011).

  • Crystal Structure Analysis : Another study focused on the crystal structure and bioactivity of a similar compound, providing insights into its molecular conformation and potential applications in bioactivity studies (Xue Si-jia, 2011).

  • X-ray Powder Diffraction : Research on X-ray powder diffraction data of related compounds, like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, is crucial for understanding the solid-state properties of these molecules (Qing Wang et al., 2017).

Biological and Medicinal Research

  • Antimicrobial and Antituberculosis Activity : Compounds containing elements similar to 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid have shown potential in antimicrobial and antituberculosis applications. A study on thiazole-aminopiperidine hybrid analogs demonstrated significant activity against Mycobacterium tuberculosis (V. U. Jeankumar et al., 2013).

  • Antioxidant Properties : Another study synthesized and evaluated the antioxidant properties of pyrazolopyridine derivatives, where compounds with similar structures were tested for their ability to protect DNA from damage (M. Gouda, 2012).

properties

IUPAC Name

1-[4-[(4-methylphenyl)methyl]-3-oxopyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14-4-6-15(7-5-14)13-25-18-17(3-2-10-22-18)23-19(20(25)26)24-11-8-16(9-12-24)21(27)28/h2-7,10,16H,8-9,11-13H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPXGNCZOQJNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)N=C(C2=O)N4CCC(CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 3
1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 4
1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid

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